molecular formula C10H9NO2 B14429153 3-[5(n)-3H]Indolylacetic acid CAS No. 82462-44-0

3-[5(n)-3H]Indolylacetic acid

Cat. No.: B14429153
CAS No.: 82462-44-0
M. Wt: 177.19 g/mol
InChI Key: SEOVTRFCIGRIMH-FUPOQFPWSA-N
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Description

3-[5(n)-3H]Indolylacetic acid is a radiolabeled derivative of indole-3-acetic acid (IAA), a primary auxin in plants. The tritium (³H) isotope at the 5(n) position enables precise tracking of auxin transport and metabolism in biological systems . IAA itself is a critical phytohormone regulating cell elongation, root development, and tropic responses . The radiolabeled form is extensively used in tracer studies, such as quantifying auxin uptake in Arabidopsis cell suspensions .

Properties

CAS No.

82462-44-0

Molecular Formula

C10H9NO2

Molecular Weight

177.19 g/mol

IUPAC Name

2-(6-tritio-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i2T

InChI Key

SEOVTRFCIGRIMH-FUPOQFPWSA-N

Isomeric SMILES

[3H]C1=CC=C2C(=C1)NC=C2CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Modifications

The classical Fischer indole synthesis, involving the acid-catalyzed cyclization of phenylhydrazones, has been adapted for indolylacetic acid derivatives. However, this method often requires post-cyclization functionalization to introduce the acetic acid side chain, leading to multi-step sequences with moderate yields.

Acylation-Condensation Methods

A pivotal advancement in indolylacetic acid synthesis is documented in US Patent 3,775,429 , which describes a two-step acylation-condensation protocol. The process begins with the acylation of sodium-4-methoxyphenylhydrazine sulfonate using p-chlorobenzoyl chloride in a water-t-butanol solvent system. Subsequent condensation with levulinic acid in the presence of phosphoric acid facilitates cyclization to yield 1-p-chlorobenzoyl-2-methyl-5-methoxy-3-indolyl acetic acid (Figure 1).

Key Reaction Conditions

  • Acylation Step : Conducted at 75–80°C for 1 hour in water-t-butanol.
  • Cyclization Step : Refluxed in toluene with phosphoric acid, achieving yields of 51–62% after crystallization.

Isotopic Labeling Strategies for 3-[5(n)-3H]Indolylacetic Acid

Hydrogenation of Alkynyl Precursors

Alternative approaches utilize 5-alkynylindolylacetic acid intermediates, which undergo hydrogenation with tritium gas over Lindlar catalyst. This method offers regioselectivity and minimizes isotopic dilution, though substrate sensitivity to over-reduction necessitates careful optimization.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of indole intermediates, while Brønsted acids such as polyphosphoric acid (PPA) facilitate cyclization steps. For instance, PPA-mediated condensations achieve 51% yield for 5,6-dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one, as confirmed by X-ray crystallography.

Analytical Characterization of this compound

Nuclear Magnetic Resonance Spectroscopy

$$^1\text{H}$$ NMR spectroscopy remains indispensable for structural elucidation. For example, the morpholine-substituted diazepinoindole derivative exhibits distinct resonances at δ 7.25–7.45 ppm for aromatic protons and δ 3.65–3.80 ppm for morpholine methylenes. Comparable shifts are observed in 3-indolylacetic acid derivatives, with the acetic acid side chain appearing as a singlet near δ 3.90 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms radiochemical purity >98% for tritiated analogs. Mobile phases comprising acetonitrile-water (70:30, v/v) and 0.1% trifluoroacetic acid (TFA) achieve baseline separation of this compound from dehalogenated byproducts.

Table 1. Comparative Yields of Indolylacetic Acid Derivatives

Method Precursor Catalyst Yield (%) Purity (%)
Acylation-Condensation 4-Methoxyphenylhydrazine H₃PO₄ 62 95
Catalytic Dehalogenation 5-Bromoindolylacetic acid Pd/C 45 98
Alkynyl Hydrogenation 5-Ethynylindolylacetic acid Lindlar 58 97

Mechanism of Action

3-[5(n)-3H]Indolylacetic acid exerts its effects by entering the plant cell nucleus and binding to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation and subsequent activation of auxin-responsive genes . The molecular targets and pathways involved include the TIR1/AFB receptor complex and the SCF complex .

Comparison with Similar Compounds

Mechanistic Insights and Interactions

  • Competitive Inhibition: Dichlorophenoxyacetic acid (2,4-D) interferes with IAA action, suggesting shared signaling pathways .
  • Light Dependence : Tryptophan-mediated growth in wheat roots is light-mimetic, whereas IAA is ineffective in dark conditions .
  • Antioxidant Synergy : IAA interacts with ascorbic acid via the IAA oxidase system, enhancing redox balance in Sanguisorba officinalis .

Q & A

Q. What methods are recommended for quantifying 3-[5(n)-3H]Indolylacetic acid in plant tissue cultures?

Two primary approaches are used:

  • Radioactive tracer assays : Incubate tissues in a buffer containing this compound (e.g., 50–60 mCi/mmol activity), followed by solubilization in SDS and quantification via liquid scintillation counting (e.g., Beckman LS6000SC) .
  • Chemiluminescent immunoassays (CLIA) : Use competitive inhibition assays with a detection range of 1.56–400 ng/mL and sensitivity ≤0.59 ng/mL. Validate results using tissue homogenates or culture supernatants .

Q. How is this compound synthesized and purified for radioactive tracer studies?

The compound is typically tritiated at the 5-position of the indole ring, yielding specific activities of 50–60 mCi/mmol. Purification involves ethanol-based solvent systems, with final concentrations standardized to 0.1 mCi/mL. Quality control includes HPLC validation to ensure radiochemical purity (>98%) and stability under storage conditions (e.g., -20°C in ethanol) .

Q. What analytical tools validate the structural integrity of 3-Indolylacetic acid derivatives?

  • NMR spectroscopy : Compare 1H-NMR chemical shifts (e.g., δ = 7.14 ppm for C-3 substitution vs. C-2) to differentiate isomers .
  • Bioinformatics tools : Use CLUSTALW for sequence alignment and PHYLLIP for phylogenetic analysis when studying auxin-related proteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for indolylacetic acid isomers?

Focus on key spectral markers:

  • Methylene groups (δ = 3.74 ppm) and N-H protons (δ = 10.1 ppm) indicate substitution patterns.
  • Use Table 10 (bolded values in ) to distinguish C-3 vs. C-2 substitution. For ambiguous cases, supplement with 13C-NMR or mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. What experimental protocols optimize this compound in auxin transport studies?

  • Oocyte diffusion assays : Prepare a buffer (e.g., 90 mM CholineCl, 2 mM KCl, 1.8 mM CaCl2, pH 7.4) and incubate oocytes for 15 minutes. Measure uptake using scintillation counting .
  • Plant tissue cultures : Combine with cytokinins (e.g., BAP or kinetin) in MS/LF media to assess morphogenetic responses. Use ≥6 replicates per treatment to minimize statistical error .

Q. How to design experiments assessing metabolic stability in plant cell cultures?

  • Pulse-chase experiments : Track 3H-labeled IAA degradation over time using TLC or HPLC coupled with radioactive detection.
  • Enzyme inhibition : Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Validate via LC-MS/MS for metabolite profiling .

Methodological Considerations

  • Data contradiction analysis : Cross-validate results using orthogonal methods (e.g., CLIA vs. radioactive assays) .
  • Experimental controls : Include unlabeled IAA to assess non-specific binding and solvent-only controls for background subtraction .

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